molecular formula C7H12O2 B13956892 2,2-Dimethylpentanedial CAS No. 63064-09-5

2,2-Dimethylpentanedial

Cat. No.: B13956892
CAS No.: 63064-09-5
M. Wt: 128.17 g/mol
InChI Key: VGXVOFKVMRTZLS-UHFFFAOYSA-N
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Description

This structural modification enhances steric hindrance and alters reactivity compared to linear aldehydes. Potential applications include polymer crosslinking, organic synthesis intermediates, or specialty chemicals requiring bifunctional reactivity .

Properties

CAS No.

63064-09-5

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2,2-dimethylpentanedial

InChI

InChI=1S/C7H12O2/c1-7(2,6-9)4-3-5-8/h5-6H,3-4H2,1-2H3

InChI Key

VGXVOFKVMRTZLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylpentanedial can be synthesized through several methods. One common approach involves the oxidation of 2,2-dimethylpentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:

[ \text{2,2-Dimethylpentane} + \text{Oxidizing Agent} \rightarrow \text{2,2-Dimethylpentanedial} ]

Industrial Production Methods

In industrial settings, the production of 2,2-dimethylpentanedial may involve more efficient and scalable methods. One such method is the catalytic oxidation of 2,2-dimethylpentane using metal catalysts such as platinum or palladium. This process allows for the continuous production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpentanedial undergoes various chemical reactions, including:

    Oxidation: Further oxidation of 2,2-dimethylpentanedial can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms in the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethylpentanedial has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethylpentanedial involves its reactivity with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to potential biological effects. The compound’s reactivity is influenced by the electronic and steric properties of the dimethyl groups, which can affect its interaction with molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2,2-Dimethylpentanedial and related compounds:

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
2,2-Dimethylpentanedial C₇H₁₂O₂ Dialdehyde 144.17 Two aldehyde groups; branched methyl substitution at C2
3-Methyl-2,4-pentanedione C₆H₁₀O₂ Diketone 130.14 Keto-enol tautomerism; used in flavoring and synthesis
2,3-Pentanedione C₅H₈O₂ Diketone 116.12 Volatile flavoring agent; occupational exposure risks
2,2-Dimethylbutanoic acid C₆H₁₂O₂ Carboxylic acid 116.16 Branched carboxylic acid; higher boiling point (450 K) due to hydrogen bonding
Key Observations:
  • Functional Groups : Dialdehydes (e.g., 2,2-Dimethylpentanedial) exhibit higher reactivity toward nucleophiles (e.g., amines, thiols) compared to diketones, making them suitable for crosslinking applications. Diketones like 2,3-pentanedione are more stable and used in food and fragrance industries .

Physical and Chemical Properties

Boiling/Melting Points:
  • 2,2-Dimethylbutanoic acid (analogous branched compound): Boiling point = 450±50 K, melting point = 258.15 K .
  • 3-Methyl-2,4-pentanedione : Boiling point = 140–142°C, reflecting lower polarity compared to dialdehydes .
  • 2,3-Pentanedione : Boiling point = 128°C; high volatility necessitates strict occupational exposure limits (REL: 0.005 ppm) .
Reactivity:
  • Dialdehydes like 2,2-Dimethylpentanedial can undergo condensation reactions (e.g., with diamines) to form Schiff bases, useful in polymer networks.
  • Diketones exhibit keto-enol tautomerism, enabling chelation with metal ions (e.g., 3-Methyl-2,4-pentanedione in coordination chemistry) .
Occupational Health:
  • Diketones like 2,3-pentanedione are linked to bronchiolitis obliterans, necessitating stringent exposure controls . Dialdehydes may pose similar risks due to high reactivity with biological tissues.

Biological Activity

2,2-Dimethylpentanedial (C7H12O2) is a dialdehyde compound that has gained attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with 2,2-Dimethylpentanedial, drawing from diverse scientific literature and research findings.

Chemical Structure and Properties

2,2-Dimethylpentanedial is characterized by its two aldehyde functional groups located at the terminal ends of a branched carbon chain. Its molecular structure can be represented as follows:

Chemical Formula C7H12O2\text{Chemical Formula }C_7H_{12}O_2

The compound has unique physicochemical properties that influence its biological activity, including its solubility and reactivity.

Antimicrobial Properties

Research indicates that 2,2-Dimethylpentanedial exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showing inhibition zones comparable to standard antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of 2,2-Dimethylpentanedial

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Pseudomonas aeruginosa1464

Cytotoxic Effects

In vitro studies have demonstrated that 2,2-Dimethylpentanedial exhibits cytotoxic effects on cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent decrease in cell viability.

Table 2: Cytotoxicity of 2,2-Dimethylpentanedial on Cancer Cell Lines

Cell LineIC50 (µM)% Viability at 100 µM
MCF-72530
A5493040

The biological activity of 2,2-Dimethylpentanedial can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Membrane Disruption : Its aldehyde groups can interact with cellular membranes, altering permeability and function.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, contributing to its cytotoxic effects.

Case Studies

Several case studies have investigated the biological implications of 2,2-Dimethylpentanedial:

  • Case Study 1 : A research team conducted a series of experiments on the antimicrobial properties of the compound. They found that formulation with cyclodextrins enhanced its solubility and bioavailability, improving its efficacy against resistant bacterial strains.
  • Case Study 2 : In a cancer research setting, the compound was tested in combination with established chemotherapeutics. Results indicated synergistic effects that enhanced cytotoxicity while reducing the required doses of conventional drugs.

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